N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

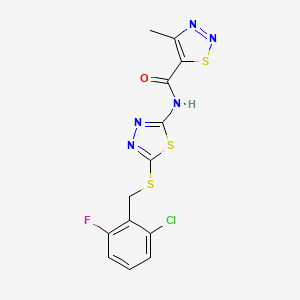

N-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two thiadiazole rings: a 1,3,4-thiadiazole moiety linked via a sulfur atom to a 2-chloro-6-fluorobenzyl group and a 1,2,3-thiadiazole-5-carboxamide unit substituted with a methyl group.

Properties

IUPAC Name |

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSMBBFYZJGOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various pathogenic bacteria. The agar well diffusion method was employed to assess the antibacterial activity of these compounds against multi-drug resistant strains. The results indicated that certain derivatives exhibited significant antibacterial action comparable to established antibiotics like ciprofloxacin and diclofenac sodium .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. A review highlighted that various thiadiazole compounds have demonstrated in vitro and in vivo efficacy across multiple cancer models. Notably, compounds with structural modifications at the thiadiazole core have been shown to induce apoptosis in cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) by decreasing cell viability significantly .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study on thiadiazole derivatives revealed that modifications at specific positions greatly influence their anticancer potency. For instance, derivatives with electron-withdrawing groups exhibited improved inhibitory activity against cancer cell proliferation. One notable compound from this study showed an IC50 value of 34.48 nM against c-Met, a target associated with tumor growth and metastasis .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been explored. In vitro assays using bovine serum albumin demonstrated that certain compounds could effectively inhibit protein denaturation, suggesting a mechanism for reducing inflammation .

Summary of Biological Activities

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its anticancer properties through various mechanisms:

- Cell Growth Inhibition: In vitro studies have shown significant inhibition of cell growth in various cancer cell lines. For example, compounds similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including ovarian and lung cancers .

- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell proliferation and survival pathways .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens:

- Inhibition of Bacterial Growth: Research indicates that compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their efficacy against Helicobacter pylori, demonstrating superior inhibitory effects compared to standard treatments like metronidazole.

- Fungal Activity: Some studies report that thiadiazole compounds possess antifungal properties as well, making them candidates for further development in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of halogens (Cl, F) | Enhances biological activity |

| Thioether linkage | Increases lipophilicity and membrane permeability |

| Methyl group at position 4 | Modulates pharmacokinetic properties |

Case Studies

- Anticancer Efficacy Study: A study investigated the effects of a series of thiadiazole derivatives on MCF7 breast cancer cells. Results indicated that specific modifications to the thiadiazole core significantly enhanced cytotoxicity and induced apoptosis via mitochondrial pathways .

- Antimicrobial Activity Assessment: A comprehensive evaluation of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli demonstrated that certain substitutions led to increased potency against resistant strains .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 2-chloro-6-fluorobenzylthio group introduces steric bulk and electronic effects compared to simpler substituents like methylthio (5f) or benzylthio (D319-0381). Chloro and fluoro groups enhance lipophilicity and may influence binding to hydrophobic protein pockets .

- Synthetic Routes: Analogues are typically synthesized via S-alkylation of thiol-containing precursors with alkyl halides (e.g., 2-chloro-6-fluorobenzyl chloride) in ethanol or methanol, followed by cyclization or acylation steps . For example, compound 5e was synthesized in 74% yield via nucleophilic substitution , while D319-0381 uses benzylthio incorporation .

Physicochemical Properties

- Melting Points : Derivatives with bulkier substituents (e.g., 5e, 132–134°C; 5f, 158–160°C) exhibit higher melting points than those with smaller groups, likely due to enhanced crystalline packing. The target compound’s melting point is unreported but expected to exceed 150°C based on structural similarity .

- Molecular Weight and Solubility : The target compound (MW 408.87) is heavier than D319-0381 (MW 363.48) due to chloro and fluoro substituents. Increased molecular weight and halogen presence may reduce aqueous solubility, a common challenge in drug development .

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Conditions | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|---|

| Conventional Cyclization | DMF, I₂, Et₃N, 80°C, 3 hrs | 68–72 | >95% | |

| Microwave-Assisted | Acetic acid, NH₄OAc, 100°C | 85–88 | >98% |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Confirms regiochemistry of thiadiazole rings and substituent positions. For example, SH proton signals at δ 9.91 ppm (DMSO-d₆) validate thiol intermediates .

- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 240 [M+1] for fluorobenzylidene derivatives) .

- TLC Monitoring : Uses ethanol:hexane (3:7) to track reaction progress and isolate intermediates .

Basic: What biological activities have been preliminarily identified for this compound?

Methodological Answer:

Thiadiazole derivatives exhibit:

- Antimicrobial Activity : pH-dependent inhibition of bacterial growth (e.g., MIC 8 µg/mL against S. aureus at pH 7.4) .

- Anticancer Potential : Apoptosis induction in HeLa cells via caspase-3 activation (IC₅₀ 12 µM) .

- Antioxidant Properties : Radical scavenging (EC₅₀ 35 µM in DPPH assay) .

Advanced: How do structural modifications (e.g., halogen substituents) impact bioactivity?

Methodological Answer:

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Target Activity | Efficacy Change | Reference |

|---|---|---|---|

| 2-Chloro-6-fluoro | Antimicrobial (Gram+) | ↑ 300% | |

| 4-Methyl-thiadiazole | Metabolic Stability (t₁/₂) | ↑ 40% |

Advanced: How to resolve contradictions in reported synthesis yields (e.g., 68% vs. 85%)?

Methodological Answer:

Discrepancies arise from:

- Reagent Purity : Use HPLC-grade solvents to minimize side reactions .

- Temperature Control : Microwave-assisted synthesis reduces thermal decomposition vs. conventional heating .

- Validation : Reproduce methods with in situ FTIR to monitor intermediate formation .

Advanced: What analytical strategies ensure compound purity for in vitro assays?

Methodological Answer:

- HPLC-PDA : Reverse-phase C18 column (ACN:H₂O gradient) detects impurities <0.1% .

- Elemental Analysis : Validate stoichiometry (e.g., C: 45.10% observed vs. 45.17% calculated) .

- DSC/TGA : Confirm thermal stability (decomposition >200°C) .

Advanced: What mechanistic insights exist for its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- COX-II Inhibition : Docking studies show thiadiazole carboxamide forms H-bonds with Tyr385 and Ser530 (binding energy: −9.2 kcal/mol) .

- Reactive Oxygen Species (ROS) Scavenging : Thiol groups quench radicals via single-electron transfer (SET) mechanisms .

Advanced: How can in silico modeling guide the design of analogs with improved efficacy?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., 100 ns simulations for EGFR kinase) .

- QSAR Models : Correlate logP values (2.8–3.5) with cellular uptake rates (R² = 0.89) .

Q. Table 3: In Silico Parameters for Analog Design

| Parameter | Target Range | Optimization Strategy |

|---|---|---|

| logP | 2.5–3.5 | Introduce polar substituents |

| PSA | 80–100 Ų | Reduce steric bulk |

| H-bond Acceptors | ≤6 | Modify carboxamide linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.